molecular formula C11H18BF4N B1586701 1-Hexylpyridinium tetrafluoroborate CAS No. 474368-70-2

1-Hexylpyridinium tetrafluoroborate

Cat. No.: B1586701
CAS No.: 474368-70-2
M. Wt: 251.07 g/mol
InChI Key: LTMWUXUUPSUBPP-UHFFFAOYSA-N
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Description

1-Hexylpyridinium tetrafluoroborate is a useful research compound. Its molecular formula is C11H18BF4N and its molecular weight is 251.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-Hexylpyridinium tetrafluoroborate plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes, proteins, and other biomolecules through ionic and hydrogen bonding interactions. These interactions can influence the activity and stability of the biomolecules, making this compound a useful tool in biochemical research .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of specific metabolic enzymes, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

1-hexylpyridin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N.BF4/c1-2-3-4-6-9-12-10-7-5-8-11-12;2-1(3,4)5/h5,7-8,10-11H,2-4,6,9H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMWUXUUPSUBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCCC[N+]1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049305
Record name 1-Hexylpyridinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474368-70-2
Record name 1-Hexylpyridinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hexylpyridinium tetrafluoroborate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF2V8R4VTE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Has the temperature dependence of 1-Hexylpyridinium tetrafluoroborate's physicochemical properties been studied?

A2: Yes, studies have investigated the impact of temperature on various properties of this compound. Researchers measured properties like density, speed of sound, refractive index, surface tension, isobaric molar heat capacity, kinematic viscosity, and electrical conductivity at temperatures ranging from 278.15 K to 338.15 K. [] These studies provide valuable data for understanding the behavior of this ionic liquid under different temperature conditions, which is crucial for its potential applications in various fields.

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